1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine
Overview
Description
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine is a chemical compound with the molecular formula C₁₂H₁₃F₃N₂O₂ and a molecular weight of 274.24 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group, a nitro group, and a trifluoromethyl group. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine typically involves the following steps:
Chemical Reactions Analysis
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine undergoes several types of chemical reactions:
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Addition: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.
Common reagents used in these reactions include hydrogen gas, catalysts, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as proteins or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity to its target by forming hydrogen bonds or other interactions . The nitro group can participate in redox reactions, potentially altering the activity of the target molecule .
Comparison with Similar Compounds
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: This compound lacks the benzyl, nitro, and trifluoromethyl groups, making it less reactive in certain chemical reactions.
Pyrrolidine-2,5-diones: These compounds have different substituents, leading to variations in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)10-7-16(8-11(10)17(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEGQJIXKNZUDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.